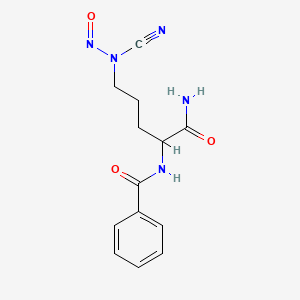
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- is a complex organic compound that features a cyanamide group, a benzamido group, a carbamoylbutyl chain, and a nitroso group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- typically involves multi-step organic reactions. The starting materials might include benzamide, cyanamide, and nitroso compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to minimize costs and maximize yield. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzamido and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The benzamido and carbamoyl groups might also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-benzamido-4-carbamoylbutyl)-N-nitroso-urea: Similar structure but with a urea group instead of cyanamide.
N-(4-benzamido-4-carbamoylbutyl)-N-nitroso-thiourea: Similar structure but with a thiourea group instead of cyanamide.
Uniqueness
Cyanamide, N-(4-benzamido-4-carbamoylbutyl)-N-nitroso- is unique due to the presence of the cyanamide group, which can participate in specific chemical reactions that are not possible with urea or thiourea derivatives. This uniqueness might confer distinct biological or chemical properties, making it valuable for specific applications.
特性
CAS番号 |
42242-72-8 |
|---|---|
分子式 |
C13H15N5O3 |
分子量 |
289.29 g/mol |
IUPAC名 |
N-[1-amino-5-[cyano(nitroso)amino]-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C13H15N5O3/c14-9-18(17-21)8-4-7-11(12(15)19)16-13(20)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-8H2,(H2,15,19)(H,16,20) |
InChIキー |
YFSUFQYARIQEJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN(C#N)N=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



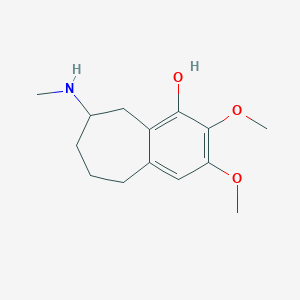
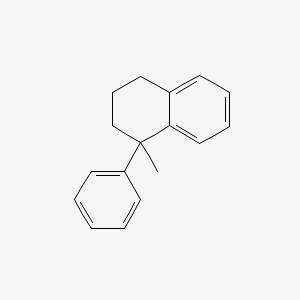
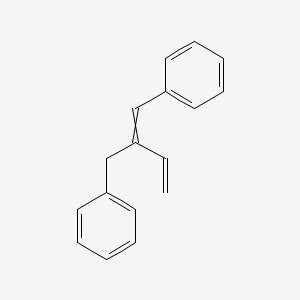
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
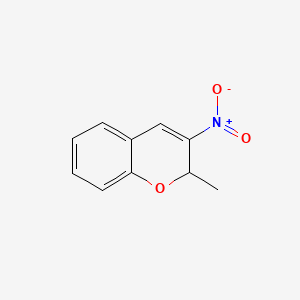
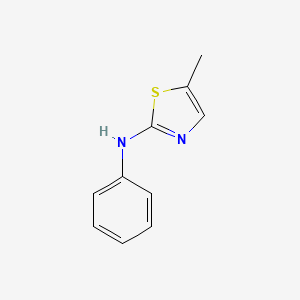

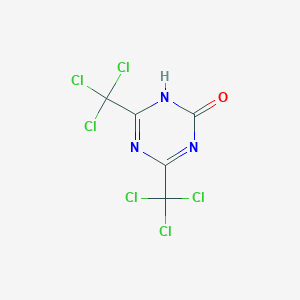
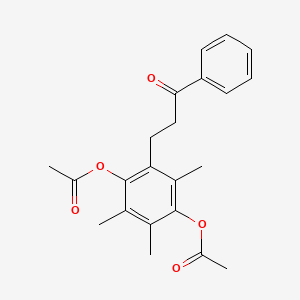
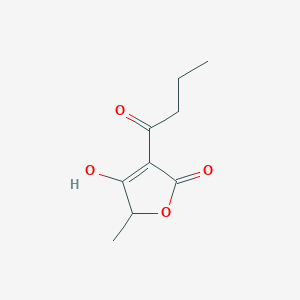
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
